Amyloid Beta (1-46) is synthesized from the amyloid precursor protein, which is predominantly found in neuronal tissues. The classification of this peptide falls under neurotoxic peptides and amyloidogenic proteins, which are known for their propensity to form insoluble aggregates that contribute to neurodegenerative diseases. The aggregation of amyloid beta peptides is a hallmark of Alzheimer's disease pathology.
The synthesis of Amyloid Beta (1-46) can be accomplished using various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
The molecular structure of Amyloid Beta (1-46) has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Amyloid Beta (1-46) undergoes several chemical reactions that contribute to its aggregation:
The kinetics of these reactions are influenced by factors such as pH, temperature, and ionic strength, which can modulate the stability and conformation of the peptide.
The mechanism by which Amyloid Beta (1-46) exerts its neurotoxic effects involves several pathways:
Data from various studies indicate that soluble oligomers are more toxic than fibrillar forms, underscoring the importance of understanding different aggregate states .
Amyloid Beta (1-46) exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and high-performance liquid chromatography are commonly used to characterize these properties .
Amyloid Beta (1-46) has several important applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: